N1-(2-methoxyethyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide
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Overview
Description
N1-(2-methoxyethyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide is a compound that features both an oxalamide and an imidazole moiety. The presence of these functional groups suggests potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its biological activity, while the oxalamide group can participate in hydrogen bonding, making this compound interesting for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxyethyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide typically involves the reaction of an oxalyl chloride derivative with an appropriate amine. The general synthetic route can be outlined as follows:
Formation of Oxalyl Chloride Intermediate: Oxalyl chloride reacts with methoxyethylamine to form the intermediate N1-(2-methoxyethyl)oxalamide.
Coupling with Imidazole Derivative: The intermediate is then reacted with 2-(2-methyl-1H-imidazol-1-yl)ethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxyethyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Corresponding amines from the reduction of the oxalamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, particularly in antimicrobial and anticancer research.
Industry: Could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of N1-(2-methoxyethyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide is likely related to its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. The imidazole ring can bind to metal ions or participate in enzyme inhibition, while the oxalamide group can form hydrogen bonds with various biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-hydroxyethyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide
- N1-(2-ethoxyethyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide
Uniqueness
N1-(2-methoxyethyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and interaction with biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
N'-(2-methoxyethyl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-9-12-3-6-15(9)7-4-13-10(16)11(17)14-5-8-18-2/h3,6H,4-5,7-8H2,1-2H3,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKOTEOBBWFSHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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